molecular formula C31H30N2O6 B557070 Fmoc-D-Trp(Boc)-OH CAS No. 163619-04-3

Fmoc-D-Trp(Boc)-OH

Cat. No. B557070
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-AREMUKBSSA-N
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Description

Fmoc-D-Trp(Boc)-OH is an amino acid derivative used in peptide chemistry . It is a cleavable ADC linker that is used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Fmoc-D-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Trp(Boc)-OH is C31H30N2O6 . Its molecular weight is 526.58 .


Chemical Reactions Analysis

Fmoc-D-Trp(Boc)-OH is used in the synthesis of antibody-drug conjugates (ADCs) . It can also be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

Fmoc-D-Trp(Boc)-OH is a white solid . It has a molecular weight of 526.58 .

Scientific Research Applications

  • Protecting Group for Tryptophan in Solid-Phase Peptide Synthesis : Wahlström and Undén (2009) describe the use of Fmoc-D-Trp(Boc)-OH as a protecting group for tryptophan in solid-phase peptide synthesis (SPPS). This derivative helps in avoiding acid-catalyzed side reactions and improves the solubility of peptides during HPLC purification (Wahlström & Undén, 2009).

  • Differentiation of Chiral Phosphorus Enantiomers : Li and Raushel (2007) demonstrated the use of Fmoc-D-Trp(Boc)-OH in differentiating enantiomers of chiral phosphorus compounds through NMR spectroscopy. This method offers a rapid and convenient way to measure the enantiomeric purity of these compounds (Li & Raushel, 2007).

  • Fluorogenic Amino Acid for Live-Cell Fluorescence Imaging : Mendive-Tapia et al. (2017) described the preparation of a tryptophan-based fluorogenic amino acid, Fmoc-Trp(C2-BODIPY)-OH, which includes Fmoc-D-Trp(Boc)-OH. This is used for live-cell fluorescence imaging, demonstrating the potential for this compound in biological applications (Mendive-Tapia et al., 2017).

  • Synthesis and Structure Characterization : Yi-nan and Key (2013) focused on the synthesis and structure characterization of Fmoc-L-Lys (Boc) -Gly-OH, where Fmoc-D-Trp(Boc)-OH plays a crucial role in simplifying and improving the synthetic method of polypeptides (Yi-nan & Key, 2013).

  • Controlled Drug Release from Microspheres : Oh et al. (1999) utilized Fmoc-D-Trp(Boc)-OH in the development of a method for controlled drug release. They conjugated it to poly(d,l-lactic-co-glycolic acid) for formulating microspheres, demonstrating a novel strategy for controlling the drug release rate from these microspheres (Oh et al., 1999).

  • Synthesis of Hydrophobic Peptides : Shakoori and Gangakhedkar (2014) discussed the use of Fmoc-D-Trp(Boc)-OH in the synthesis of hydrophobic peptides, highlighting its application in peptide industry, especially for cancer vaccinations (Shakoori & Gangakhedkar, 2014).

  • Preventing Epimerization in Peptide Synthesis : Zhang et al. (2001) identified the role of Fmoc-D-Trp(Boc) in reducing epimerization during peptide synthesis. This is particularly important when incorporating unnatural amino acids into peptides (Zhang et al., 2001).

Safety And Hazards

The safety data sheet for Fmoc-D-Trp(Boc)-OH suggests avoiding dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583788
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Trp(Boc)-OH

CAS RN

163619-04-3
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
TW Lee, SR Chang, ST Chen, ZT Tsai - Applied radiation and isotopes, 1998 - Elsevier
We have developed a new method to anchor Thr(ol) to a solid-phase synthesis resin for preparation of Tyr 3 -octreotide. Fmoc-Thr(ol)-terephthal-acetal, prepared from Fmoc-Thr-OH, …
Number of citations: 7 www.sciencedirect.com
HB Albada, P Prochnow, S Bobersky, JE Bandow… - Chemical …, 2014 - pubs.rsc.org
The rapid increase in resistance against common antibiotics calls for the development of novel antibiotics, particularly against multi-resistant bacteria such as the methicillin-resistant …
Number of citations: 52 pubs.rsc.org
H Bauke Albada, F Rosati, D Coquière, G Roelfes… - 2011 - Wiley Online Library
A triazacyclophane (TAC) scaffold decorated with three histidine amino acid residues was used as a tridentate ligand in asymmetric copper(II)‐catalysed Diels–Alder and Michael …
D Palpal-Latoc, MA Brimble, PWR Harris… - Organic & Biomolecular …, 2023 - pubs.rsc.org
Depsipeptides are an important class of bioactive natural products, where a growing number of genome-mined structures that display anti-microbial activity are macrocyclic …
Number of citations: 1 pubs.rsc.org
ST Staykova, BD Mihaylova, IG Goshev… - Bulg Chem …, 2012 - bcc.bas.bg
Oxygen free radicals or, more generally, reactive oxygen species (ROS), as well as reactive nitrogen species (RNS), are products of normal cellular metabolism. ROS and RNS are well …
Number of citations: 10 www.bcc.bas.bg
S Staykova, E Naydenova… - Protein and Peptide …, 2012 - ingentaconnect.com
Based on the structure of Octreotide (SMS 201-995) some modified at positions 5 with Dap (diaminopropanoic acid), Dab (diaminobutanoic acid) and Orn new C-amide analogs were …
Number of citations: 16 www.ingentaconnect.com
BA Bunin, MJ Plunkett… - Proceedings of the …, 1994 - National Acad Sciences
A library of 192 structurally diverse 1,4-benzodiazepine derivatives containing a variety of chemical functionalities including amides, carboxylic acids, amines, phenols, and indoles was …
Number of citations: 467 www.pnas.org
Ahsanullah, R Chingle, RG Ohm, PS Chauhan… - Peptide …, 2019 - Wiley Online Library
Aza‐propargylglycine (azaPra) peptides are branching points for the synthesis of azapeptide libraries. Efficient alkylation of N‐(Fmoc)hydrazine in solution was found to provide N′‐…
Number of citations: 11 onlinelibrary.wiley.com
Y Hermant, D Palpal-Latoc, N Kovalenko… - Journal of Natural …, 2021 - ACS Publications
Antimicrobial resistance is a significant threat to public health systems worldwide, prompting immediate attention to develop new therapeutic agents with novel mechanisms of action. …
Number of citations: 7 pubs.acs.org
RS Agnes, YS Lee, P Davis, S Ma… - Journal of Medicinal …, 2006 - ACS Publications
Cholecystokinin (CCK) has been identified as a pronociceptive endogenous peptide which also possesses antiopioid actions. CCK may be upregulated in conditions of chronic pain or …
Number of citations: 62 pubs.acs.org

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